(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate is an organic compound that features a furan ring substituted with a tert-butylcarbamoyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tert-butyl isocyanate and a phenylmethyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (phenylmethylene)carbamate: A similar compound with a tert-butylcarbamoyl group and a phenylmethylene group.
Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents.
Uniqueness
(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate is unique due to its combination of a furan ring with both a tert-butylcarbamoyl group and a phenylmethyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
[2-(tert-butylamino)-2-oxo-1-phenylethyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)18-15(19)14(12-8-5-4-6-9-12)22-16(20)13-10-7-11-21-13/h4-11,14H,1-3H3,(H,18,19) |
InChI Key |
KNBLLRFDDCHRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.